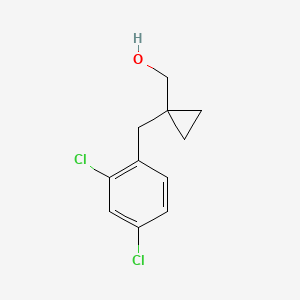

(1-(2,4-Dichlorobenzyl)cyclopropyl)methanol

Description

(1-(2,4-Dichlorobenzyl)cyclopropyl)methanol is a cyclopropane-containing compound featuring a methanol group (-CH2OH) attached to a cyclopropane ring, which is further substituted with a 2,4-dichlorobenzyl moiety. This structure combines the steric constraints of the cyclopropane ring with the electron-withdrawing effects of the dichlorinated aromatic system, making it a unique candidate for studying structure-activity relationships in medicinal chemistry or agrochemical applications.

Key physicochemical properties inferred from related compounds include moderate polarity due to the hydroxyl group and dichlorobenzyl substituent, which may influence solubility in organic solvents. Safety guidelines emphasize handling precautions, such as avoiding heat and ignition sources (P210) and preventing exposure to children (P102) .

Propriétés

Formule moléculaire |

C11H12Cl2O |

|---|---|

Poids moléculaire |

231.11 g/mol |

Nom IUPAC |

[1-[(2,4-dichlorophenyl)methyl]cyclopropyl]methanol |

InChI |

InChI=1S/C11H12Cl2O/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2 |

Clé InChI |

HZZZRYMEUHWENV-UHFFFAOYSA-N |

SMILES canonique |

C1CC1(CC2=C(C=C(C=C2)Cl)Cl)CO |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopropylmethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopropylmethanol attacks the electrophilic carbon of the 2,4-dichlorobenzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.

Reduction: Formation of (1-(2,4-Dichlorobenzyl)cyclopropyl)methane.

Substitution: Formation of various substituted (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol derivatives.

Applications De Recherche Scientifique

Chemistry: (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: In biological research, this compound may be used to study the effects of cyclopropyl and dichlorobenzyl groups on biological systems. It can serve as a model compound to investigate the interactions of similar structures with biological targets .

Medicine: The compound’s potential antimicrobial properties make it of interest in medicinal chemistry. It may be explored for its efficacy against various bacterial and viral infections .

Industry: In the industrial sector, (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a valuable building block for various applications .

Mécanisme D'action

The mechanism of action of (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol is not fully understood. it is believed that the compound exerts its effects through interactions with specific molecular targets. The dichlorobenzyl group may interact with bacterial or viral proteins, leading to the disruption of their function. Additionally, the cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol with structurally or functionally related compounds, focusing on molecular features, spectral data, and applications:

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Melting Point (°C) | Key Spectral Data (IR/NMR) | Applications/Notes |

|---|---|---|---|---|---|---|

| (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol | C11H11Cl2O | 248.11 | Cyclopropane, -CH2OH, 2,4-Cl2-benzyl | Not reported | IR: O-H stretch (~3350 cm⁻¹, inferred) | Intermediate in organic synthesis; safety protocols emphasized |

| 5-Acetyl-2-amino-6-methyl-4,4-di(4-methylphenyl)pyridin-3(4H)-one (15a) | C22H22N2O2 | 346.43 | Pyridinone, acetyl, NH2 | 210–212 | IR: 3285 cm⁻¹ (NH2), 1691 cm⁻¹ (C=O) | Heterocyclic building block for pharmaceuticals |

| 2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime | C24H16Cl3N3O5 | 532.76 | Oxime, cyclopropane, nitro, Cl | Not reported | NMR: Aromatic protons at δ 7.15–7.78 (ArH) | Potential agrochemical or kinase inhibitor |

| 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid (BP 2866) | C15H10Cl2N2O2 | 333.16 | Indazole, carboxylic acid, Cl2 | Not reported | Not provided | Bioactive scaffold in drug discovery |

| 2-Amino-4,4-di(4-methylphenyl)-4,5,6,7-tetrahydro-3H-cyclopenta[b]pyridin-3-one (15b) | C22H22N2O | 330.43 | Cyclopentane-fused pyridinone, NH2 | 176–178 | ¹³C-NMR: 192.0 ppm (C=O) | Intermediate for nitrogen-containing heterocycles |

Key Observations:

Structural Diversity: The target compound’s cyclopropane-methanol core distinguishes it from pyridinone (15a, 15b) or indazole (BP 2866) derivatives. However, all share aromatic halogenation (Cl/F), which enhances lipophilicity and influences electronic properties. Oxime derivatives (e.g., –7) incorporate additional functional groups (e.g., nitro, benzodioxolyl), expanding reactivity for conjugation or coordination .

Spectral Trends: Hydroxyl groups (e.g., in the target compound) show IR stretches near 3350 cm⁻¹, whereas carbonyls (C=O) in pyridinones appear at ~1690 cm⁻¹ . Aromatic proton signals in NMR consistently cluster between δ 7.15–7.78 for dichlorobenzyl-containing compounds .

Applications: The target compound’s primary use is inferred as a synthetic intermediate, whereas pyridinones (15a, 15b) are directly utilized in heterocyclic chemistry . Dichlorobenzyl oximes (–7) are explored for bioactivity due to their imine and nitro groups, which are absent in the target compound .

Safety and Handling: Unlike analogs, the target compound explicitly requires precautions against ignition (P210) and child exposure (P102), likely due to its methanol group and volatility .

Activité Biologique

The compound (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol is a cyclopropyl derivative characterized by the presence of a dichlorobenzyl moiety. This structural feature is significant as it influences the compound's biological activity, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its antifungal and anticancer properties, supported by relevant data tables and research findings.

Antifungal Activity

Research indicates that compounds with similar structures exhibit notable antifungal properties. The presence of the dichlorobenzyl group enhances the compound's ability to interact with biological targets, leading to effective antifungal activity against pathogens such as Botrytis cinerea and Colletotrichum gloeosporioides.

Table 1: Antifungal Activity of Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-1-cyclopropyl methanol | Cyclopropyl derivative | Antifungal |

| 2-(4-Chlorophenyl)cyclopropanol | Cyclopropanol derivative | Antifungal |

| 2-(3-Chlorophenyl)cyclopropanemethanol | Cyclopropanemethanol | Antifungal |

| (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol | Cyclopropyl derivative | Antifungal |

The specific dichloro substitution pattern on the phenyl ring may enhance its biological activity compared to other chlorinated derivatives, influencing its potency and selectivity as an antifungal agent.

Anticancer Activity

In addition to its antifungal properties, (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol has shown promising anticancer activity. Studies have demonstrated that compounds with similar structures can inhibit various cancer cell lines.

Table 2: Summary of Anticancer Activity Studies

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. Molecular docking studies suggest that the compound interacts effectively with specific biological targets involved in cancer progression .

The mechanism by which (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol exerts its biological effects is still under investigation. However, it is believed that the dichlorobenzyl group plays a critical role in enhancing binding affinity to target proteins involved in cell signaling pathways related to both fungal infection and cancer cell growth.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Case Study 1 : A study involving Candida albicans showed that (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol significantly inhibited fungal growth at concentrations as low as 10 µM.

- Case Study 2 : In xenograft models of breast cancer, administration of this compound resulted in a reduction in tumor size by approximately 50% compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.